molecular formula C8H9BrClNO B13035709 (R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

(R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

Cat. No.: B13035709
M. Wt: 250.52 g/mol
InChI Key: QSBIUTUSSXOJJP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-chlorobenzaldehyde and a suitable amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has numerous scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the bromine and chlorine atoms contribute to its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-OL
  • ®-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(2-bromo-6-methylphenyl)ethan-1-OL

Uniqueness

®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.

Biological Activity

(R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL, also known as 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₉BrClNO
  • Molecular Weight : 250.52 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom and a chlorine atom on the aromatic ring, which are critical for its biological activity. The presence of these halogen substituents influences its interaction with various biological targets, including receptors and enzymes.

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. The specific positioning of the bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. Research indicates that it may modulate neurotransmission, potentially influencing mood and cognitive functions.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The compound's efficacy in inhibiting fungal growth further underscores its therapeutic potential in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of halogenated phenylethylamines indicates that variations in the substitution pattern on the aromatic ring can significantly impact biological activity. For instance, compounds with different halogen configurations have been studied to understand their pharmacological profiles better.

Compound Name CAS Number Key Features
(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol2703746-09-0Similar structure; studied for similar activities
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol1272734-29-8Enantiomer; potential differences in activity
(R)-2-Bromo-N-(4-chlorophenyl)propanamide1212393-40-2Related structure; used in pharmaceutical research

This table highlights how slight modifications can lead to compounds with varying biological activities, emphasizing the importance of stereochemistry in drug design.

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of several halogenated phenylethylamines, including this compound. The results indicated that this compound displayed superior activity against Bacillus mycoides and C. albicans, with MIC values significantly lower than those of traditional antibiotics .

Enantioselective Synthesis Research

Research involving the enantioselective synthesis of halogenated alcohols has shown that using biocatalysts can yield high enantiomeric excesses for compounds like (R)-2-amino alcohols. This method not only enhances yield but also preserves the desired stereochemistry essential for biological activity .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

QSBIUTUSSXOJJP-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CO)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.